
5-Methoxypyrazine-2-carboxylic acid
Overview
Description
5-Methoxypyrazine-2-carboxylic acid: is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrazine, characterized by a methoxy group at the 5-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyrazine-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. One method includes using cobalt acetate and manganese acetate as catalysts, with potassium bromide as a co-catalyst in an acetic acid solvent. The reaction is carried out at temperatures between 90-110°C. After the reaction, the mixture is cooled, crystallized, filtered, and dried to obtain the final product .
Industrial Production Methods: For industrial production, the process involves the oxidation of 2,5-dimethylpyrazine in the presence of air and a catalyst composed of gamma-Al2O3 and metallic oxides such as manganese, vanadium, titanium, and strontium. The reaction is conducted in a fixed bed reactor at temperatures ranging from 150-350°C .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Flavor and Aroma Enhancement
5-Methoxypyrazine-2-carboxylic acid is primarily recognized for its role in enhancing flavors and aromas in the food industry. It is particularly valued in:
- Wine Production : The compound contributes to the earthy and herbaceous notes in wines, improving overall flavor profiles. It is often used in small quantities to achieve desired sensory characteristics.
- Gourmet Foods : Its unique flavor profile makes it a popular additive in gourmet foods, where it enhances the complexity of flavors.
Agricultural Applications
In agriculture, this compound serves as a natural plant growth regulator. Its applications include:
- Crop Yield Improvement : Research indicates that this compound can promote better crop yields by enhancing plant growth and development.
- Pest Resistance : It has been shown to improve resistance to pests and diseases, making it a valuable tool for sustainable agricultural practices. This aspect is particularly important as the industry shifts towards more environmentally friendly methods.
Pharmaceutical Development
The pharmaceutical potential of this compound is being explored for various therapeutic applications:
- Neurological Disorders : Studies suggest that this compound may interact with specific receptors in the brain, indicating its potential for developing treatments for neurological disorders.
- Drug Synthesis : It acts as an intermediate in synthesizing various pharmaceuticals, including medications for diabetes such as glipizide and hypolipidemic agents like olbetam. This underscores its importance in drug formulation and development processes .
Fragrance Industry
In the fragrance sector, this compound is incorporated into perfumes and scented products due to its distinctive aroma. Its applications include:
- Perfume Formulation : The compound adds depth and complexity to fragrances, appealing to consumers looking for unique scent profiles.
- Scented Products : It is also used in household and personal care products, enhancing their olfactory appeal.
Research in Chemical Synthesis
The compound is utilized as an intermediate in organic synthesis, facilitating advancements in material science and pharmaceuticals:
- Chemical Intermediary : It allows chemists to create various other chemical compounds, which can lead to new materials with specific properties or functions.
- Material Science Applications : The versatility of this compound supports research into novel materials with potential applications across multiple fields.
Table 1: Summary of Applications
Application Area | Specific Use | Impact |
---|---|---|
Flavor Enhancement | Wine and gourmet foods | Improves flavor profiles |
Agriculture | Plant growth regulator | Increases crop yields; pest resistance |
Pharmaceuticals | Drug formulation for neurological disorders | Potential treatments for various conditions |
Fragrance | Perfumes and scented products | Adds unique aromas |
Chemical Synthesis | Intermediate for creating new compounds | Advances material science |
Notable Research Findings
- A study highlighted the effectiveness of this compound in enhancing wine quality through sensory evaluation techniques, demonstrating significant improvements in consumer preference scores.
- Agricultural research indicated that application of this compound resulted in a measurable increase in yield among treated crops compared to control groups, showcasing its potential as a natural growth enhancer.
- In pharmaceutical contexts, preliminary studies have shown that formulations containing this acid exhibit promising results in preclinical models for treating metabolic disorders.
Mechanism of Action
The mechanism of action of 5-Methoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
- 5-Methylpyrazine-2-carboxylic acid
- 5-Fluoropyrazine-2-carboxylic acid
- 5-Bromopyrazine-2-carboxylic acid
Comparison: 5-Methoxypyrazine-2-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to 5-Methylpyrazine-2-carboxylic acid, the methoxy group increases its solubility and reactivity. The fluorine and bromine derivatives exhibit different reactivity patterns and biological activities due to the presence of halogens .
Biological Activity
5-Methoxypyrazine-2-carboxylic acid (5-MPCA) is a compound of significant interest due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
5-MPCA is characterized by a pyrazine ring with methoxy and carboxylic acid functional groups. Its molecular formula is , and it has a molecular weight of approximately 169.14 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that 5-MPCA exhibits notable antimicrobial activity against various pathogens. For instance, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, which is crucial given the rising concerns over antibiotic resistance .
Table 1: Antimicrobial Activity of 5-MPCA
Pathogen | Inhibition (%) | Reference |
---|---|---|
Staphylococcus aureus | 78% | |
Escherichia coli | 65% | |
Klebsiella pneumoniae | 70% |
Anti-inflammatory Effects
In addition to its antimicrobial properties, 5-MPCA has been studied for its anti-inflammatory effects. It appears to inhibit the activity of enzymes involved in inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .
The mechanism by which 5-MPCA exerts its biological effects involves interaction with specific molecular targets. It may function as an inhibitor of certain enzymes that play roles in microbial growth and inflammation. For example, studies suggest that it can inhibit the activity of RNA-dependent RNA polymerases in viruses, which could be leveraged for antiviral applications .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrazine compounds, including 5-MPCA, exhibit varying degrees of anticancer activity against cancer cell lines such as A549 (lung adenocarcinoma). One study reported that modifications to the structure of pyrazine derivatives significantly enhanced their cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .
- Synthesis and Derivatives : The synthesis of 5-MPCA derivatives has been explored to enhance its biological activity. For example, compounds synthesized from 5-MPCA have shown improved lipophilicity and bioactivity against Mycobacterium tuberculosis, indicating the potential for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing 5-Methoxypyrazine-2-carboxylic acid?
- Methodological Answer : Two primary approaches are validated:
- Chemical Oxidation : Oxidation of 5-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) under controlled heating (90–95°C), yielding ~47% product after acid precipitation and copper salt isolation .
- Biocatalytic Synthesis : Whole-cell biocatalysis using Pseudomonas putida to convert 2,5-dimethylpyrazine (DMP) into the target compound, offering potential for greener synthesis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., OCH₃ singlet at δ 3.85, pyridine protons at δ 7.4–8.3) .
- Elemental Analysis : Validate empirical formula (e.g., C₇H₇NO₃ requires C: 54.92%, H: 4.57%, N: 9.15%) .
- HPLC/LC-MS : Assess purity and detect impurities in biological matrices .
Q. What protocols ensure stable stock solutions for biological assays?
- Methodological Answer :
- Solvent System : Dissolve in DMSO (50 mg/mL, sonicated) for initial stock. For in vivo use, prepare working solutions with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to enhance solubility (≥2.5 mg/mL) .
- Storage : Store at –80°C (2 years) or –20°C (1 year) to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights exist regarding its coordination chemistry with metal ions?
- Methodological Answer : The carboxylic acid group facilitates complexation with lanthanides (e.g., Ln(NO₃)₃·6H₂O) and tungsten cyanides (K₄[W(CN)₈]·2H₂O), forming 3D networks with open channels. Use X-ray crystallography and FT-IR to study binding modes .
Q. How does electronic configuration influence reactivity in multicomponent reactions?
- Methodological Answer : The pyrazine ring’s electron-withdrawing methoxy group directs nucleophilic attacks to the C-3 position. Computational studies (DFT) can predict reactive sites, while substituent effects are tested via Hammett plots or kinetic isotope effects .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- Challenge : Low plasma concentrations and matrix interference.
- Solution : Use LC-MS/MS with deuterated internal standards. Validate recovery rates (>85%) and limit of quantification (LOQ < 1 ng/mL) .
Q. How do structural modifications at the 5-position affect pharmacokinetics?
- Methodological Answer : Compare analogs (e.g., 5-methyl or 5-hydroxy derivatives):
- Lipophilicity : Measure logP values (e.g., 5-methyl increases logP by ~0.5 vs. methoxy).
- Metabolic Stability : Assess hepatic microsomal clearance rates. Methyl groups enhance stability, while hydroxy groups increase glucuronidation .
Q. What evidence supports blood-brain barrier (BBB) permeability of its derivatives?
- Methodological Answer : In rodent models, oral administration of BACE1 inhibitor derivatives (e.g., compound 26) reduced Aβ42 by 85% at 10 mg/kg. Use PET ligands (e.g., ¹¹C-labeled analogs) to quantify BBB penetration .
Q. Data Contradictions and Resolution
Properties
IUPAC Name |
5-methoxypyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-3-7-4(2-8-5)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGVOPNUEFTVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672038 | |
Record name | 5-Methoxypyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40155-42-8 | |
Record name | 5-Methoxy-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40155-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-pyrazinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040155428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxypyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxypyrazine-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHOXY-2-PYRAZINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59BH2L3SRF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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